

An In-Depth Technical Guide to 2-Methoxy-1-heptene

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Compound of Interest

Compound Name: 2-Methoxy-1-heptene

Cat. No.: B14582286

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-1-heptene**, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications. While specific biological activity and detailed toxicological data for **2-Methoxy-1-heptene** are not extensively documented in publicly available literature, this guide establishes a foundational understanding of the compound based on existing chemical knowledge.

Chemical Identity and Properties

2-Methoxy-1-heptene is an unsaturated ether with the molecular formula $C_8H_{16}O$.^[1] Its chemical structure consists of a heptene backbone with a methoxy group attached to the second carbon atom.

Table 1: Physicochemical Properties of **2-Methoxy-1-heptene**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	[1]
Molecular Weight	128.21 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	Approximately 160 °C	[1]
Density	Approximately 0.8 g/cm ³	[1]
CAS Number	61142-46-9	

Synthesis of 2-Methoxy-1-heptene

The primary method for the synthesis of **2-Methoxy-1-heptene** involves the acid-catalyzed addition of methanol to 1-heptene. This reaction is a classic example of electrophilic addition to an alkene.

General Experimental Protocol: Acid-Catalyzed Methoxyalkenylation

Objective: To synthesize **2-Methoxy-1-heptene** from 1-heptene and methanol.

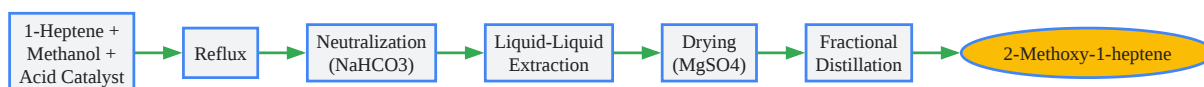
Materials:

- 1-heptene
- Methanol (anhydrous)
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Distillation apparatus
- Reaction flask with reflux condenser and magnetic stirrer

Procedure:

- To a stirred solution of 1-heptene in an excess of anhydrous methanol, slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
- The reaction mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure **2-Methoxy-1-heptene**.

Logical Workflow for Synthesis:



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Caption: Workflow for the synthesis of **2-Methoxy-1-heptene**.

Spectroscopic Data

Due to a lack of specific, publicly available spectroscopic data for **2-Methoxy-1-heptene**, the following are predicted characteristic spectral features based on its structure.

- ^1H NMR: Expected signals would include a singlet for the methoxy protons ($\text{CH}_3\text{O}-$) around 3.3-3.5 ppm, multiplets for the vinylic protons, and a series of multiplets for the aliphatic

protons of the heptene chain.

- ¹³C NMR: A signal for the methoxy carbon is expected around 55-60 ppm. Signals for the sp² hybridized carbons of the double bond would appear in the downfield region (100-150 ppm), while the sp³ hybridized carbons of the alkyl chain would be found in the upfield region.
- Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-O-C stretching (around 1075-1150 cm⁻¹), C=C stretching (around 1640-1680 cm⁻¹), and =C-H stretching (around 3010-3095 cm⁻¹).
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 128. Common fragmentation patterns would likely involve the loss of a methoxy group or cleavage of the alkyl chain.

Reactivity and Potential Applications

The chemical reactivity of **2-Methoxy-1-heptene** is primarily dictated by its carbon-carbon double bond and the ether linkage. It can undergo various reactions typical of alkenes and ethers.

- Electrophilic Addition: The double bond is susceptible to attack by electrophiles, allowing for the introduction of a variety of functional groups.
- Oxidation: The alkene can be cleaved under strong oxidizing conditions or converted to an epoxide.
- Polymerization: The vinyl group can participate in polymerization reactions.^[1]
- Ether Cleavage: The ether bond can be cleaved under strong acidic conditions.

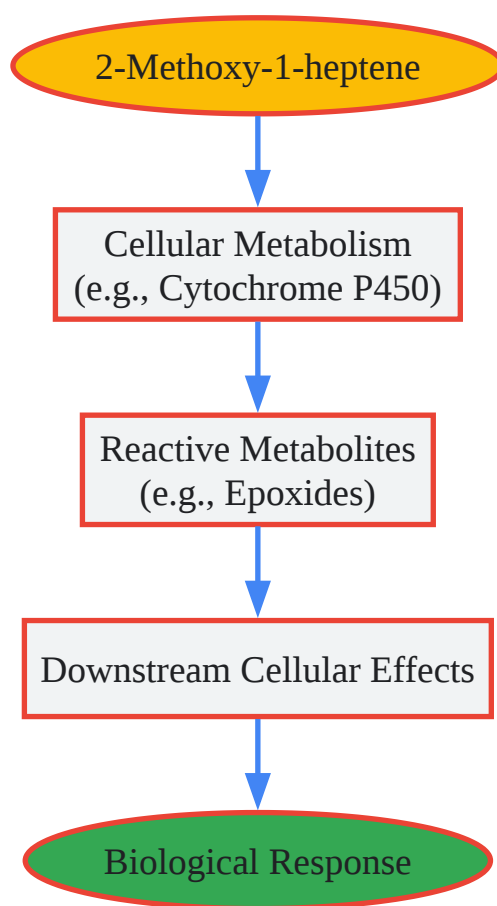
These reactive handles make **2-Methoxy-1-heptene** a potentially useful intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The introduction of a methoxy group can influence the lipophilicity and metabolic stability of a target molecule, which are important considerations in drug design.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicological profile of **2-Methoxy-1-heptene**. While some glycol ethers are known to exhibit toxicity, it is not possible to extrapolate these findings to **2-Methoxy-1-heptene** without specific studies.[2][3][4] Researchers and drug development professionals should handle this compound with appropriate caution, assuming it may be flammable and potentially harmful, and conduct thorough toxicological assessments as part of any development program.[1]

Signaling Pathway Hypothesis (Generic Alkene Ether):

While no specific signaling pathways have been identified for **2-Methoxy-1-heptene**, a hypothetical interaction based on its chemical class could involve metabolic pathways.



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Caption: Hypothetical metabolic pathway for an alkene ether.

Conclusion

2-Methoxy-1-heptene is a chemical compound with established synthetic utility. Its physicochemical properties make it a viable intermediate for further chemical transformations. However, the current body of public knowledge is notably deficient in the areas of biological activity and toxicology. For professionals in drug development, this presents both an opportunity for novel research and a requirement for rigorous safety and efficacy testing before any potential therapeutic application can be considered. Further research is warranted to fully characterize this molecule and explore its potential in various scientific and industrial fields.

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References

- 1. Buy 2-Methoxy-1-heptene (EVT-14716175) | 61142-46-9 [evitachem.com]
- 2. Experimental studies on toxicity of ethylene glycol alkyl ethers in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]
- 4. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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